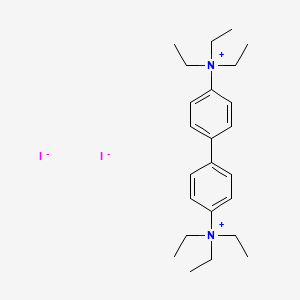
4,4'-Biphenylylenebis(triethylammonium) diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Biphenylylenebis(triethylammonium) diiodide is a chemical compound with the molecular formula C26H38I2N2. It is known for its unique structure, which consists of two biphenyl groups connected by a triethylammonium bridge, with two iodide ions as counterions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenylylenebis(triethylammonium) diiodide typically involves the reaction of 4,4’-biphenyl with triethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-Biphenyl+Triethylamine+Iodine→4,4’-Biphenylylenebis(triethylammonium) diiodide
Industrial Production Methods
In an industrial setting, the production of 4,4’-Biphenylylenebis(triethylammonium) diiodide may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
4,4’-Biphenylylenebis(triethylammonium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodide ions can be substituted with other anions or functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the iodide ions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce biphenyl derivatives with different degrees of saturation .
科学的研究の応用
4,4’-Biphenylylenebis(triethylammonium) diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which 4,4’-Biphenylylenebis(triethylammonium) diiodide exerts its effects involves its interaction with specific molecular targets. The triethylammonium groups facilitate binding to various biological molecules, while the biphenyl core provides structural stability. The iodide ions play a role in the compound’s reactivity and solubility. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,4’-Biphenyl: A simpler compound with a similar biphenyl core but lacking the triethylammonium groups and iodide ions.
4,4’-Biphenylenediamine: Contains amine groups instead of triethylammonium groups.
4,4’-Biphenylenedicarboxylic acid: Features carboxylic acid groups in place of the triethylammonium groups.
Uniqueness
4,4’-Biphenylylenebis(triethylammonium) diiodide is unique due to its combination of biphenyl and triethylammonium groups, along with iodide counterions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
特性
CAS番号 |
24660-74-0 |
|---|---|
分子式 |
C24H38I2N2 |
分子量 |
608.4 g/mol |
IUPAC名 |
triethyl-[4-[4-(triethylazaniumyl)phenyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C24H38N2.2HI/c1-7-25(8-2,9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)26(10-4,11-5)12-6;;/h13-20H,7-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
IZXOPXSRFRURQQ-UHFFFAOYSA-L |
正規SMILES |
CC[N+](CC)(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](CC)(CC)CC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)
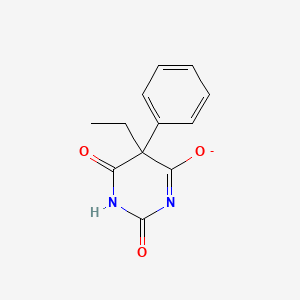
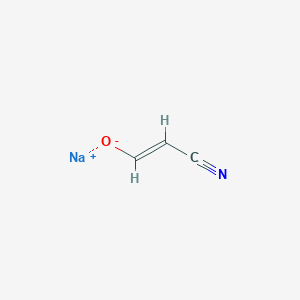
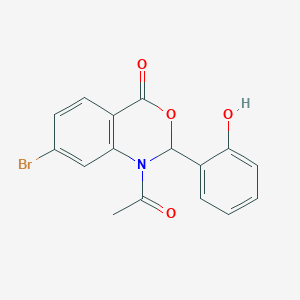
![2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid](/img/structure/B13792443.png)
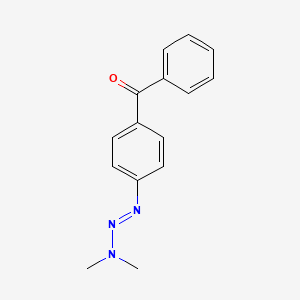
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
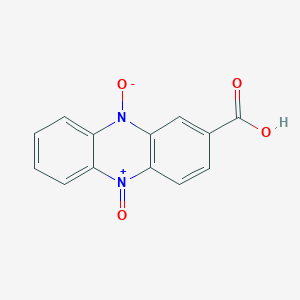
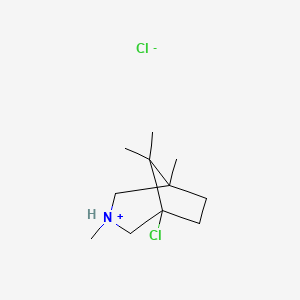
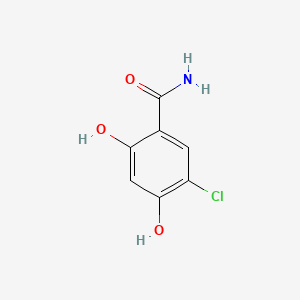

![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)
![11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-](/img/structure/B13792495.png)
